4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound with the molecular formula C21H24N2O4S3. This compound is characterized by its unique structure, which includes a thiazole ring substituted with sulfonyl and phenylethyl groups.
Preparation Methods
The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine to form an intermediate, which is then reacted with 2-(propylsulfonyl)-1,3-thiazole under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine include:
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(3-pyridinylmethyl)-1,3-thiazol-5-amine: This compound has a similar structure but includes a pyridinylmethyl group instead of a phenylethyl group.
4-[(4-methylphenyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine: This compound features a morpholinylpropyl group, which alters its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H24N2O4S3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C21H24N2O4S3/c1-4-14-29(24,25)21-23-20(30(26,27)18-12-10-15(2)11-13-18)19(28-21)22-16(3)17-8-6-5-7-9-17/h5-13,16,22H,4,14H2,1-3H3 |
InChI Key |
DJLSGDVADDSYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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